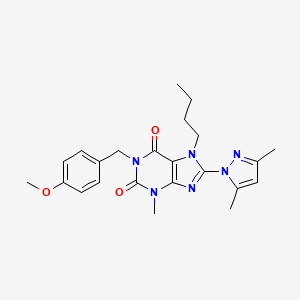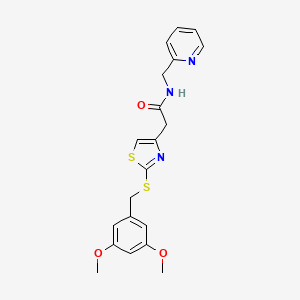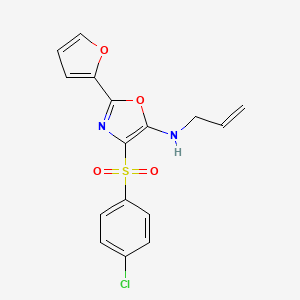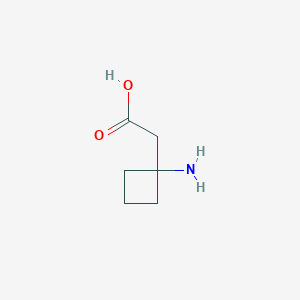
4-Chloro-3-iodo-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the sequential halogenation process, where 2-methylquinoline is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 4-chloro-2-methylquinoline. This intermediate is then subjected to iodination using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-iodo-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or amines can be used as nucleophiles.
Electrophilic Substitution: Halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with aryl or alkyl groups attached to the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-iodo-2-methylquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as an intermediate in the preparation of other heterocyclic compounds.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by:
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate with DNA, disrupting DNA replication and transcription processes.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Lacks the halogen substituents, making it less reactive in certain chemical transformations.
4-Chloro-2-methylquinoline: Contains only the chlorine substituent, limiting its versatility in cross-coupling reactions.
3-Iodo-2-methylquinoline: Contains only the iodine substituent, which may affect its reactivity and applications.
Uniqueness: 4-Chloro-3-iodo-2-methylquinoline is unique due to the presence of both chlorine and iodine atoms, which enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXQMBUWHAGUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033931-93-9 |
Source


|
| Record name | 4-chloro-3-iodo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)


![3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2743589.png)



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)

![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)


